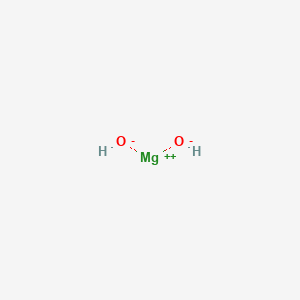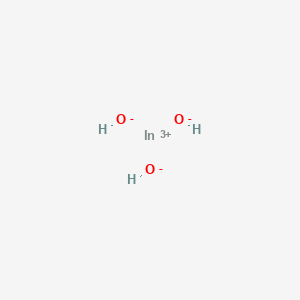
Cerium tetrahydroxide
描述
It appears as a yellowish powder that is insoluble in water but soluble in concentrated acids . This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Cerium tetrahydroxide can be synthesized through several methods:
Reaction of Cerium(III) Carbonate and Acetic Acid: This method involves reacting cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in a basic medium.
Reaction of Cerium(III) Nitrate and Hydrogen Peroxide: A similar reaction occurs when cerium(III) nitrate is used as the starting material: [ 2 \text{Ce}(\text{NO}_3)_3 + 3 \text{H}_2\text{O}_2 + 6 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow 2 \text{Ce}(\text{OH})_3(\text{OOH}) + 6 \text{NH}_4\text{NO}_3 + 2 \text{H}_2\text{O} ] [ 2 \text{Ce}(\text{OH})_3(\text{OOH}) \rightarrow 2 \text{Ce}(\text{OH})_4 + \text{O}_2 ]
Industrial Production Methods: In industrial settings, this compound can be produced by adding sodium hydroxide or ammonium hydroxide to a cerium(IV) solution, resulting in a gelatinous precipitate described as CeO₂·xH₂O (x = 0.5–2). Boiling an insoluble cerium(IV) salt in sodium hydroxide yields granular this compound .
化学反应分析
Types of Reactions: Cerium tetrahydroxide undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of cerium in the +4 oxidation state.
Reduction: It can be reduced to cerium(III) hydroxide under certain conditions.
Substitution: this compound can participate in substitution reactions with other hydroxides or oxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cerium(III) compounds to cerium(IV) hydroxide.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides can reduce cerium(IV) to cerium(III).
Major Products:
Cerium(III) Hydroxide: Reduction of this compound yields cerium(III) hydroxide.
Cerium Dioxide: Oxidation reactions can lead to the formation of cerium dioxide (CeO₂).
科学研究应用
Cerium tetrahydroxide has a wide range of applications in scientific research:
作用机制
The mechanism by which cerium tetrahydroxide exerts its effects is primarily through its redox activity. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling enables cerium compounds to scavenge free radicals and act as antioxidants . The molecular targets and pathways involved include the neutralization of reactive oxygen species (ROS) and the stabilization of oxidation states in catalytic processes .
相似化合物的比较
Cerium tetrahydroxide can be compared with other cerium compounds and hydroxides:
Cerium(III) Hydroxide (Ce(OH)₃): Unlike this compound, cerium(III) hydroxide is in the +3 oxidation state and has different chemical reactivity.
Cerium Dioxide (CeO₂): Cerium dioxide is another important cerium compound with extensive applications in catalysis and materials science.
Lanthanum Hydroxide and Praseodymium Hydroxide: These compounds are similar in structure but differ in their chemical properties and applications.
This compound stands out due to its unique redox properties and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both scientific research and industrial applications.
属性
IUPAC Name |
cerium(4+);tetrahydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4H2O/h;4*1H2/q+4;;;;/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVAYLQYAWAHAX-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ce+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065169 | |
| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-56-1 | |
| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIUM(IV) HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GT4M7CWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















